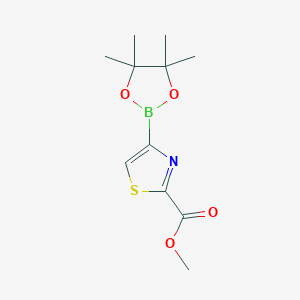

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a boronate ester-functionalized thiazole derivative. Its structure features a thiazole ring substituted at the 4-position with a pinacol boronate ester group and a methyl ester at the 2-position. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems critical to pharmaceutical and materials science research . The boronate ester moiety facilitates palladium-catalyzed coupling with aryl or heteroaryl halides, while the methyl ester provides a handle for further functionalization, such as hydrolysis to carboxylic acids or amide formation .

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)7-6-18-8(13-7)9(14)15-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQPSZHJQJFUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Methyl 4-bromothiazole-2-carboxylate reacts with in the presence of:

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with . Yields range from 65–75% , with purity confirmed by NMR (e.g., δ 1.35 ppm for pinacol methyl groups).

Hantzsch Thiazole Synthesis with Prefunctionalized Boronate Groups

Incorporating the boronate ester during thiazole ring formation is challenging due to the sensitivity of boronate groups to acidic conditions. However, advances in protective group chemistry enable this approach.

Synthesis of α-Bromoketone Boronate Esters

A boronate-containing α-bromoketone is synthesized by brominating pinacol-protected benzoylacetonitrile. For example, reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-one with in yields the α-bromoketone precursor.

Cyclocondensation with Thioamides

The α-bromoketone boronate undergoes Hantzsch condensation with a thioamide (e.g., thioacetamide) in ethanol under reflux. This forms the thiazole ring with the boronate ester intact, though yields are moderate (50–60% ) due to competing side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

Solubility and Stability

The compound exhibits a solubility parameter of 20.84 (J/cm) , making it soluble in chlorinated solvents (e.g., ) and toluene. Storage under argon at –20°C prevents deboronation.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–80 | >95 | High regioselectivity | Requires brominated precursor |

| Miyaura Borylation | 65–75 | 90–95 | One-step boronation | Sensitive to moisture |

| Hantzsch Synthesis | 50–60 | 85–90 | Integrates boronate during ring formation | Low yield, complex precursor synthesis |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in cross-coupling reactions and in the design of boron-containing drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several boronate-containing heterocycles, differing in substituent positions, ester groups, and heterocyclic cores. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Boronate Ester Heterocycles

Key Findings:

Substituent Position Effects :

- Boronate placement on the thiazole ring (positions 4 vs. 5) significantly impacts reactivity. For example, the target compound’s boronate at position 4 may exhibit different coupling efficiency compared to analogs with boronate at position 5 (e.g., ) due to steric and electronic variations .

- Methyl esters (target compound) vs. ethyl esters () influence hydrolysis rates and solubility. Ethyl esters generally confer higher lipophilicity .

Heterocycle Core Modifications :

- Replacing thiazole with benzo[d]isoxazole () introduces aromaticity and planar rigidity, favoring applications in optoelectronics .

- Thiazole derivatives with phenyl groups () demonstrate enhanced stability in cross-coupling reactions, attributed to the electron-withdrawing effect of the aromatic ring .

Synthetic Accessibility :

- Most analogs are synthesized via Li/Br exchange () or palladium-catalyzed methods (). The phenyl-substituted thiazole () requires additional steps for introducing aromatic groups .

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H17BNO4S

- Molecular Weight : 271.14 g/mol

- CAS Number : Not specified in available sources.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its effects on various cell lines and its potential as an anti-cancer agent. The following sections summarize key findings from recent studies.

Anticancer Activity

-

Cell Proliferation Inhibition :

- Studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer (TNBC) cells .

- In comparison to standard chemotherapeutics like 5-Fluorouracil (5-FU), which exhibited IC50 values of 17.02 µM in MCF-7 cells and 11.73 µM in MDA-MB-231 cells, the compound shows superior potency and selectivity .

- Mechanism of Action :

- In Vivo Studies :

Pharmacokinetics

Pharmacokinetic studies conducted on Sprague-Dawley rats revealed moderate exposure levels with a maximum concentration () of 592 ± 62 mg/mL and a slow elimination half-life () of approximately 27.4 nM . These findings suggest that the compound has favorable pharmacokinetic properties for further development.

Toxicity Profile

The toxicity profile indicates that this compound has acceptable safety margins when administered at high doses (up to 800 mg/kg in animal studies) . However, further comprehensive toxicity studies are warranted to establish safe dosage levels for human applications.

Summary Table of Biological Activities

| Activity | Value/Effect |

|---|---|

| IC50 against MDA-MB-231 | 0.126 µM |

| IC50 against MCF-7 | 17.02 µM |

| Inhibition of MMPs | Significant inhibition observed |

| 592 ± 62 mg/mL | |

| Approximately 27.4 nM |

Q & A

Q. Optimization Strategies :

- Solvent Selection : Use anhydrous THF or DMF for moisture-sensitive steps to minimize side reactions.

- Catalyst Loading : Reduce Pd catalyst to 0.5-2 mol% to lower costs while maintaining efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) improves purity (>95%) .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Structural Confirmation :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the thiazole ring (δ 7.5–8.5 ppm) and methyl groups (δ 1.3–1.5 ppm for pinacol boronate).

- ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons .

- IR Spectroscopy : Detects C=O (1700–1750 cm⁻¹) and B-O (1350–1400 cm⁻¹) stretches .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting points (e.g., 139–140°C for analogs) indicate high crystallinity .

How does the presence of the boronic ester group influence the compound's reactivity in cross-coupling reactions compared to other derivatives?

Advanced Research Question

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling, critical for bioconjugation or polymer synthesis. Key differences from analogs:

Q. Methodological Insight :

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to optimize coupling efficiency .

- Competitive Experiments : Compare yields with/without thiazole coordination to quantify metal stabilization effects .

What strategies can be employed to study the compound's interaction with biological targets, and what challenges arise in such studies?

Advanced Research Question

Strategies :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) in real-time .

- Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl) to track binding to enzymes like cytochrome P450 .

- Molecular Docking : Use software (AutoDock Vina) to predict binding poses with proteins (e.g., benzimidazole-thiazole hybrids ).

Q. Challenges :

- Solubility : The compound’s lipophilicity (LogP ~2.5) may require DMSO co-solvents, which can denature proteins .

- Boron Hydrolysis : Pinacol boronate esters hydrolyze in aqueous buffers, requiring pH control (pH 7.4 PBS) .

How do structural modifications at the thiazole ring affect the compound's physicochemical properties and bioactivity?

Advanced Research Question

Key Modifications and Impacts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.